![molecular formula C12H13F3N2 B2752378 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860783-80-8](/img/structure/B2752378.png)
7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
描述
7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound featuring a quinoxaline core with a trifluoromethyl group at the 7-position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-7-(trifluoromethyl)quinoxaline with a suitable amine under basic conditions to form the desired hexahydropyrroloquinoxaline structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including those containing the trifluoromethyl group. For instance, compounds synthesized with similar structural motifs have demonstrated significant antibacterial activity against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, derivatives of 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline have shown promising results in inhibiting bacterial growth with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Anticancer Potential
The anticancer properties of quinoxaline derivatives are also noteworthy. Various studies have synthesized and evaluated compounds based on this framework for their cytotoxic effects on cancer cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives exhibited significant inhibitory effects against tumor cell lines with IC values lower than that of standard chemotherapeutics like doxorubicin . The incorporation of trifluoromethyl groups has been associated with enhanced activity due to increased electron-withdrawing effects that can influence the compound's interaction with biological targets.
Structure-Activity Relationship Studies
Understanding the relationship between structure and biological activity is crucial for optimizing drug candidates. Research indicates that modifications to the quinoxaline structure can lead to variations in antimicrobial and anticancer efficacy. For instance, introducing different substituents at specific positions on the quinoxaline ring can enhance biological activity .
Case Study 1: Antimicrobial Efficacy
In a study focused on synthesizing new quinoxaline derivatives with antimicrobial properties, several compounds were screened against common bacterial strains. Among these compounds, those featuring the trifluoromethyl group displayed superior activity against Pseudomonas aeruginosa, suggesting that this modification can significantly enhance antibacterial potency .
Case Study 2: Anticancer Activity
Another study synthesized a series of quinoxaline derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds similar to this compound showed promising cytotoxicity with mechanisms potentially involving apoptosis induction in cancer cells .
Data Table: Summary of Biological Activities
Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC Value |
---|---|---|---|
This compound | Antimicrobial | Mycobacterium smegmatis | 6.25 µg/mL |
Similar Quinoxaline Derivative | Antimicrobial | Pseudomonas aeruginosa | Not specified |
Tetrazolo[1,5-a]quinoxaline Derivative | Anticancer | Various Cancer Cell Lines | < Doxorubicin (IC > 100 µg/mL) |
作用机制
The biological activity of 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
相似化合物的比较
Quinoxaline: A simpler structure without the hexahydropyrrolo ring or trifluoromethyl group.
7-(Trifluoromethyl)quinoxaline: Lacks the hexahydropyrrolo ring but contains the trifluoromethyl group.
1,2,3,4-Tetrahydroquinoxaline: Similar core structure but without the trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is unique due to the combination of the hexahydropyrrolo ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈F₃N₃
- Molecular Weight : 217.18 g/mol
- CAS Number : 450-62-4
Biological Activity Overview
The compound exhibits various biological activities that make it a candidate for therapeutic applications. Key areas of interest include:
- Anticancer Activity : Research has indicated that derivatives of this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells.
Anticancer Activity
A study conducted by researchers focused on the structure-activity relationship (SAR) of various quinoxaline derivatives. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.0 |
MCF-7 | 6.5 |
A549 | 4.8 |
Neuroprotective Effects
In a neuroprotection study involving animal models of Alzheimer's disease, the compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function . The mechanism was linked to the modulation of the Nrf2 pathway.
Antimicrobial Properties
An investigation into the antimicrobial efficacy revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
属性
IUPAC Name |
7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)8-3-4-11-10(6-8)16-7-9-2-1-5-17(9)11/h3-4,6,9,16H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAERRXOYRCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=C(N2C1)C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326633 | |
Record name | 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818300 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860783-80-8 | |
Record name | 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。